1-ETHYL-3'-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
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Overview
Description
1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline precursors. These precursors are then subjected to a series of reactions including alkylation, cyclization, and spiro-annulation to form the final spiro compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures such as chromatography and spectroscopy are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline and indole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-DIONE] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls, among other effects.
Comparison with Similar Compounds
- 1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE
- 1-ETHYL-3’-[2-(PIPERIDIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE
- 1-ETHYL-3’-[2-(PYRROLIDIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE
Uniqueness: The presence of the morpholine ring in 1-ETHYL-3’-[2-(MORPHOLIN-4-YL)ETHYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE distinguishes it from other similar compounds. This structural feature can influence its binding affinity and specificity towards biological targets, potentially enhancing its bioactivity and therapeutic potential.
Properties
IUPAC Name |
1'-ethyl-3-(2-morpholin-4-ylethyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-26-20-10-6-4-8-18(20)23(22(26)29)24-19-9-5-3-7-17(19)21(28)27(23)12-11-25-13-15-30-16-14-25/h3-10,24H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKMGPENZQEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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